Bicyclo[2.2.1]heptane-2,3-diamine
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Overview
Description
Bicyclo[2.2.1]heptane-2,3-diamine: is a bicyclic organic compound with the molecular formula C7H14N2 It is characterized by a rigid, cage-like structure that includes two amine groups attached to the second and third carbon atoms of the bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]heptane-2,3-diamine typically involves the Diels-Alder reaction, followed by subsequent functional group transformations. One common method includes the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct, which is then subjected to hydrogenation and amination to yield the desired diamine .
Industrial Production Methods: Industrial production methods for this compound often involve catalytic hydrogenation and amination processes. For example, the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium, followed by amination, can produce the diamine with high yield .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]heptane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the diamine into its corresponding amines or hydrocarbons.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Imines, nitriles
Reduction: Amines, hydrocarbons
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: Bicyclo[2.2.1]heptane-2,3-diamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific binding properties .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, such as polymers and resins .
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane-2,3-diamine involves its interaction with molecular targets through its amine groups. These interactions can include hydrogen bonding, ionic interactions, and covalent bonding with specific enzymes or receptors. The rigid bicyclic structure of the compound allows for precise spatial orientation, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- Bicyclo[2.2.1]heptane-2,5-diamine
- Bicyclo[2.2.1]heptane-2,3-dione
- Bicyclo[2.2.1]heptane, 2-methyl-
Uniqueness: Bicyclo[2.2.1]heptane-2,3-diamine is unique due to the position of its amine groups, which confer distinct chemical reactivity and binding properties compared to other similar bicyclic compounds. Its rigid structure and specific functional groups make it particularly valuable in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C7H14N2 |
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Molecular Weight |
126.20 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-2,3-diamine |
InChI |
InChI=1S/C7H14N2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3,8-9H2 |
InChI Key |
ZPKDUFWKBQYUAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(C2N)N |
Origin of Product |
United States |
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